excitation and emission spectra of R6G NHS ester 5-isomer
excitation and emission spectra of R6G NHS ester 5-isomer
An In-Depth Technical Guide to Rhodamine 6G (R6G) NHS Ester, 5-Isomer: Spectral Properties and Application in Bioconjugation
This guide provides a comprehensive technical overview of Rhodamine 6G (R6G) N-hydroxysuccinimidyl (NHS) ester, 5-isomer, a premier fluorescent label for biological research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core spectral characteristics, the chemistry of bioconjugation, and field-proven protocols to ensure robust and reproducible results in your applications.
Introduction to R6G NHS Ester, 5-Isomer
Rhodamine 6G (R6G) is a xanthene dye renowned for its exceptional brightness and photostability.[1] The derivative, R6G NHS ester, is an amine-reactive probe designed to covalently attach the R6G fluorophore to biomolecules.[2][3] It specifically targets primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a highly stable amide bond.[4][][6]
The designation "5-isomer" is critical for chromatographic purity. R6G, like other xanthenes, exists as two structural isomers (5- and 6-). While their spectral properties are nearly identical, using a pure single isomer, such as the 5-isomer, is essential to prevent chromatographic artifacts like double peaks during the purification of labeled conjugates.[7] This ensures homogeneity, which is paramount for quantitative and structural studies.
Core Spectral and Photophysical Properties
The performance of R6G as a fluorescent label is defined by its outstanding photophysical parameters. It is characterized by a high molar extinction coefficient and a near-perfect quantum yield, making it one of the brightest fluorophores available.[1][][9]
Table 1: Key Spectroscopic Properties of R6G NHS Ester, 5-Isomer
| Property | Value | Significance for Research |
| Excitation Maximum (λex) | ~519 - 525 nm[2][9][10][11] | Excellent match for common 532 nm solid-state lasers, ensuring high excitation efficiency.[1][] |
| Emission Maximum (λem) | ~546 - 548 nm[2][9][10][11] | Emits in the yellow-green region of the spectrum, suitable for multiplexing with blue and red fluorophores. |
| Molar Extinction Coefficient (ε) | ~116,000 M⁻¹cm⁻¹[2][9][10][12] | Indicates a very high probability of absorbing light, enabling sensitive detection even at low concentrations.[] |
| Fluorescence Quantum Yield (Φ) | ~0.95[2][9][10][13] | Near-perfect conversion of absorbed photons into emitted fluorescence, resulting in exceptional brightness.[1][] |
| Stokes Shift | ~23 - 29 nm | The difference between excitation and emission maxima. A moderate Stokes shift allows for effective separation of excitation and emission signals with standard filter sets.[] |
Note: Spectral properties can exhibit slight variations depending on the solvent and conjugation state.
The Chemistry of Bioconjugation: The NHS Ester Reaction
The utility of R6G NHS ester hinges on its ability to form a stable covalent linkage with biomolecules. This is achieved through a well-understood and highly efficient chemical reaction.
Mechanism of Amine-Reactivity
The core reaction is a nucleophilic acyl substitution. The primary amine on the biomolecule, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) group and forming a stable, irreversible amide bond.[4][][6]
This reaction is highly selective for primary aliphatic amines over other nucleophiles like hydroxyl or sulfhydryl groups, whose reaction products are less stable and prone to hydrolysis.[6]
Caption: Mechanism of R6G NHS ester conjugation with a primary amine.
Critical Role of pH
The efficiency of the labeling reaction is critically dependent on pH. The reaction proceeds optimally in a slightly alkaline buffer, typically pH 7.2 to 9.0.[4][14] In this range, the primary amino groups are largely deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester.[4] Below pH 7, the amines are protonated (-NH3+), rendering them non-reactive.[15]
However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[14][16] Therefore, maintaining the pH within the recommended range (optimally 8.3-8.5) is a crucial balancing act to maximize the conjugation yield while minimizing the loss of the reactive dye to hydrolysis.[15]
Experimental Guide: From Reagent to Purified Conjugate
A successful labeling experiment requires meticulous attention to reagent handling, reaction setup, and purification.
Reagent Storage and Handling
N-hydroxysuccinimide esters are sensitive to moisture and light.[17][18] Improper storage is a primary cause of failed conjugation reactions.
-
Solid Dye: Upon receipt, store the vial of solid R6G NHS ester at -20°C, protected from light and kept in a desiccated environment.[2][7][10]
-
Stock Solutions: Prepare stock solutions immediately before use.[16] Dissolve the dye in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[7][10][18] It is critical to use an anhydrous solvent, as any residual water will rapidly hydrolyze the NHS ester, rendering it inactive.[17][18]
-
Aliquoting: If you do not plan to use the entire stock solution at once, it is best practice to aliquot it into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles and moisture introduction.[17][19][20] Before opening any vial (solid or solution), always allow it to equilibrate to room temperature to prevent moisture condensation.[16][17][18]
Step-by-Step Protein Labeling Protocol
This protocol provides a robust starting point for labeling antibodies or other proteins. Optimization may be required depending on the specific protein.
1. Preparation of Protein and Dye:
- Protein Solution: Dialyze or buffer-exchange the protein into an amine-free buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate or 50mM borate buffer.[15][16] Buffers containing primary amines like Tris or glycine are incompatible as they will compete for reaction with the dye.[15][16] The protein concentration should ideally be between 1-10 mg/mL.[18][21]
- Dye Solution: Immediately before labeling, prepare a stock solution of R6G NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[18][19]
2. Conjugation Reaction:
- Molar Ratio: Calculate the volume of dye solution needed. A 5- to 20-fold molar excess of dye to protein is a common starting point for optimization.[18][22]
- Reaction: While gently stirring, add the dye solution dropwise to the protein solution.[23]
- Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil.[19] Incubate at room temperature for 1-4 hours or overnight at 4°C.[15][19][22]
3. Purification of the Conjugate:
Removal of Unreacted Dye: It is critical to remove all non-conjugated dye for accurate downstream analysis.[22] The most common method for proteins is size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[22][23][24][25]
Procedure: Apply the reaction mixture to a pre-equilibrated column. The larger, labeled protein will elute first as a colored band, while the smaller, free dye molecules are retained and elute later.[23][24] Collect the fractions containing the purified conjugate.
Caption: Workflow for labeling and purifying R6G-protein conjugates.
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL, or F/P ratio) represents the average number of fluorophore molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of R6G (~525 nm, Aₘₐₓ).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
Corrected A₂₈₀ (A₂₈₀,corr) = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ) for the free dye. For R6G, this is approximately 0.18.[26]
-
-
Protein Concentration (M) = A₂₈₀,corr / ε_protein
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Factors Influencing R6G Fluorescence
The fluorescence of R6G is not static and can be influenced by its local environment.
-
Solvatochromism: The absorption and emission spectra of R6G can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.[27][28] This is due to dipole interactions between the dye and solvent molecules.
-
Concentration Quenching: At high concentrations (typically micromolar and above), R6G molecules can form non-fluorescent dimers through π-π stacking, which leads to a decrease in fluorescence intensity, known as quenching.[][29]
-
Conjugation Effects: Covalent attachment to a biomolecule can alter the fluorescence properties of R6G. For instance, interaction with specific amino acids, like guanine in DNA, can lead to significant fluorescence quenching.[30]
-
Pressure and Temperature: Extreme environmental conditions, such as high pressure, can also induce shifts in the fluorescence spectrum.[31]
Conclusion
Rhodamine 6G NHS ester, 5-isomer, stands out as a superior fluorescent probe due to its exceptional brightness, high photostability, and well-defined amine-reactive chemistry. By understanding its core spectral properties and adhering to validated protocols for handling, conjugation, and purification, researchers can reliably generate high-quality fluorescently labeled biomolecules. This enables sensitive and accurate detection in a wide array of applications, from fluorescence microscopy and flow cytometry to immunoassays, driving forward discovery in both basic research and therapeutic development.
References
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University of West Florida. (n.d.). Solvatochromism involving Rhodamine-6G. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
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ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
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George, W., & Walton, K. W. (1961). Purification and concentration of dye-protein conjugates by gel filtration. Nature, 192, 1188-1189. Retrieved from [Link]
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Oregon Medical Laser Center. (n.d.). Rhodamine 6G. Retrieved from [Link]
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Luna Nanotech. (n.d.). R6G NHS ester, 5-isomer. Retrieved from [Link]
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
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ChemRxiv. (n.d.). Ultrafast Studies of Different Oxidation and Protonation States of Rhodamine 6G and Implications for Photocatalysis. Retrieved from [Link]
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Quanta BioDesign. (n.d.). AQuora® NHS Ester Dyes. Retrieved from [Link]
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ResearchGate. (2015, April 14). Can anyone help with storage of alexa fluor NHS ester dye?. Retrieved from [Link]
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Nettels, D., et al. (2007). Orientational and Dynamical Heterogeneity of Rhodamine 6G Terminally Attached to a DNA Helix Revealed by NMR and Single-Molecule Fluorescence Spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
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Magde, D., et al. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. Photochemistry and Photobiology. Retrieved from [Link]
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Prahl, S. (2017, June 2). Rhodamine 6G. Oregon Medical Laser Center. Retrieved from [Link]
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Samanta, A., et al. (2012). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Absorption spectra of Rhodamine-6G and Rhodamine-101 in methanol. Retrieved from [Link]
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Wikipedia. (n.d.). Rhodamine 6G. Retrieved from [Link]
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Sharma, S. K., & Sati, R. (1985). Pressure-induced shifts of the fluorescence spectrum of rhodamine 6G in solution. Applied Optics. Retrieved from [Link]
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Chibisov, A. K., et al. (2015). Insights into the Mechanism of Enhanced Rhodamine 6G Dimer Fluorescence in Mesoscopic Pluronic-Silica Matrixes. The Journal of Physical Chemistry C. Retrieved from [Link]
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ResearchGate. (n.d.). Optical and Spectral Properties of Rhodamine 6G Dye Before and After Addition of Gold Nanoparticles to Synthases an Active Laser Medium. Retrieved from [Link]
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FluoroFinder. (n.d.). Rhodamine 6G Dye Profile. Retrieved from [Link]
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Ruixibiotech. (n.d.). 5(6)-Rhodamine 6G NHS ester. Retrieved from [Link]
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protocols.io. (n.d.). NHS-ester-protein-labeling. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Lai, H. E., & Landry, M. P. (2021). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols. Retrieved from [Link]
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